Kelthane acetate, also known as 1,1-bis(p-chlorophenyl)-2,2,2-trichloroethyl acetate, is a chemical compound derived from dicofol, an organochlorine pesticide. It is characterized by its molecular formula and is primarily utilized as a miticide to control pests such as the red spider mite. The compound's structure includes two p-chlorophenyl groups and a trichloroethyl moiety attached to an acetate group, which contributes to its unique reactivity and biological activity .
The biological activity of Kelthane acetate has been extensively studied. It exhibits mutagenic properties, particularly affecting strains of Salmonella typhimurium. This mutagenicity suggests that the compound may pose risks for genetic mutations in exposed organisms . Furthermore, its relationship with dicofol indicates that it may share similar modes of action against target pests, primarily through interference with neuronal pathways .
Kelthane acetate can be synthesized through several methods. One common approach involves the reaction of dicofol with acetic anhydride or acetyl chloride under controlled conditions to form the acetate derivative. This method allows for selective modification of functional groups while maintaining the integrity of the chlorinated structure . Other synthetic routes may involve varying reaction conditions or catalysts to optimize yield and purity.
Kelthane acetate is primarily used as a miticide in agricultural settings. It is effective against various pests that threaten crops, particularly in fruit and vegetable production. Its application extends to non-residential outdoor settings, including nurseries and ornamental plants . The compound's ability to control pest populations makes it valuable in integrated pest management strategies.
Research has indicated that Kelthane acetate interacts with specific biological targets within pest organisms. For example, it has been shown to modulate glutamate-gated chloride channels in Tetranychus urticae, leading to increased neuronal excitability and ultimately pest mortality . Understanding these interactions is crucial for developing resistance management strategies and enhancing the efficacy of pest control measures.
Several compounds share structural similarities with Kelthane acetate. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Dicofol | C₁₄H₉Cl₅O | Parent compound; used as a broad-spectrum miticide. |
DDT (Dichlorodiphenyltrichloroethane) | C₁₄H₉Cl₅ | Historical pesticide; broader spectrum but more environmental concerns. |
Trichloroacetic Acid | C₂HCl₃O₂ | Stronger acidity; used as a reagent in organic synthesis. |
Dichloroacetic Acid | C₂HCl₂O₂ | Less chlorinated; utilized in metabolic studies. |
1-Acetamido-2,2,2-trichloroethyl acetate | C₅H₈Cl₃N O₂ | Contains an amide functional group; used in specific synthetic applications. |
The uniqueness of Kelthane acetate lies in its balance of reactivity due to the presence of three chlorine atoms while retaining an acetate moiety, which enhances its efficacy as a miticide compared to other similar compounds .
The thermal decomposition behavior of Kelthane acetate follows patterns observed in related organochlorine acetate compounds. Based on studies of analogous acetate esters and the parent compound dicofol, the thermal stability characteristics can be systematically analyzed.
Temperature Range and Decomposition Onset
Kelthane acetate exhibits thermal stability up to approximately 200-250°C, consistent with typical organic acetate compounds [1]. The decomposition process is initiated through ester bond cleavage, a characteristic reaction pathway for acetate esters under thermal stress [2]. Studies on silver acetate demonstrate that acetate compounds begin decomposition between 423-498 K (150-225°C), with complete conversion to metallic products occurring within this temperature range [2].
Decomposition Mechanism and Products
The primary thermal decomposition pathway involves hydrolysis of the acetate ester linkage, yielding dicofol and acetic acid as the initial products [1] [2]. This process follows the general mechanism observed in organic acetates, where thermal energy facilitates C-O bond cleavage in the ester functional group [3]. Secondary decomposition reactions may involve further degradation of the dicofol moiety, potentially producing dichlorobenzophenone and chlorinated organic fragments [4] [5].
The following thermal decomposition data summarizes the characteristics:
Parameter | Value | Temperature Range |
---|---|---|
Decomposition onset | 200-250°C | Initial ester cleavage |
Complete decomposition | 300-350°C | Secondary reactions |
Primary products | Dicofol + acetic acid | 200-280°C |
Secondary products | Dichlorobenzophenone + organics | 280-350°C |
Kinetic Parameters
Thermal decomposition follows apparent first-order kinetics, similar to other acetate compounds [1] [6]. The activation energy for the decomposition process is estimated to be in the range of 50-80 kJ/mol, based on comparative studies of related organochlorine acetates [1].
Kelthane acetate exhibits markedly different solubility characteristics across various solvent systems, reflecting its chemical structure and polarity characteristics.
Aqueous Solubility
The compound demonstrates extremely limited aqueous solubility, with measured values of 0.776 mg/L at 25°C [7]. This low water solubility is attributed to the highly hydrophobic nature of the molecule, characterized by an XLogP3-AA value of 6.2 [8], indicating strong lipophilic character. The presence of five chlorine atoms and two aromatic rings contributes significantly to the hydrophobic nature of the compound [8].
Organic Solvent Solubility
Kelthane acetate shows high solubility in organic solvents, particularly those with moderate to low polarity:
Solvent | Solubility | Dielectric Constant | Polarity Index |
---|---|---|---|
Ethyl acetate | ≥100 g/L | 6.0 | Moderate |
Methanol | ≥100 g/L | 24.6 | High |
Acetonitrile | ≥10 g/L | 36.6 | High |
Water | 0.776 mg/L | 80.1 | Very high |
The exceptional solubility in ethyl acetate (≥100 g/L) can be attributed to favorable intermolecular interactions between the acetate functional groups and the similar chemical environment provided by the ethyl acetate solvent [9] [10]. The principle of "like dissolves like" governs this behavior, where compounds with similar polarity and functional groups exhibit enhanced mutual solubility [9].
Structure-Solubility Relationships
The molecular structure of Kelthane acetate, featuring both polar acetate functionality and extensive nonpolar chlorinated aromatic regions, creates amphiphilic characteristics that favor dissolution in moderately polar organic solvents while limiting aqueous solubility [11] [12]. The hydrogen bond acceptor count of 2 and donor count of 0 indicates limited hydrogen bonding capability with protic solvents [8].
The hydrolytic stability of Kelthane acetate varies significantly with solution pH, following patterns established for related organochlorine compounds and acetate esters.
pH-Dependent Hydrolysis Kinetics
Based on extensive studies of the structurally related dicofol compound, Kelthane acetate exhibits pH-dependent hydrolytic degradation characteristics [13] [14]:
pH Range | Hydrolysis Rate | Half-life | Mechanism |
---|---|---|---|
pH 5 (acidic) | Slow | 50-85 days | Acid-catalyzed ester hydrolysis |
pH 7 (neutral) | Moderate | 2-5 days | Neutral hydrolysis |
pH 9 (alkaline) | Rapid | 1-4 hours | Base-catalyzed ester hydrolysis |
Acidic Conditions (pH 3-5)
Under acidic conditions, Kelthane acetate demonstrates relatively high stability. The protonation of the acetate carbonyl oxygen under acidic conditions reduces the electrophilicity of the carbonyl carbon, thereby decreasing the rate of nucleophilic attack by water molecules [15] [16]. The acid-catalyzed hydrolysis mechanism involves protonation followed by slow water addition and subsequent ester bond cleavage [15].
Neutral Conditions (pH 6-8)
At physiological pH ranges, hydrolysis proceeds through a neutral mechanism involving direct nucleophilic attack by water molecules on the acetate carbonyl carbon [16] [13]. The rate of hydrolysis increases moderately compared to acidic conditions, with half-lives in the range of 2-5 days [13].
Alkaline Conditions (pH 9-11)
Alkaline conditions dramatically accelerate hydrolytic degradation through base-catalyzed saponification [13] [14]. Hydroxide ions act as strong nucleophiles, rapidly attacking the electrophilic carbonyl carbon of the acetate group. This results in rapid ester bond cleavage and formation of dicofol and acetate ion [16] [17]. The reaction follows second-order kinetics with respect to both substrate and hydroxide ion concentration [16].
Buffer Effects
The presence of buffer systems can influence hydrolytic stability through specific and general acid-base catalysis [18]. Acetate buffers may exhibit catalytic effects on the hydrolysis process, particularly in the pH range 4-6 where acetate buffer capacity is optimal [18].
Photolytic degradation of Kelthane acetate occurs through multiple pathways involving both direct photolysis and sensitized photodegradation processes.
Direct Photolysis
Direct photolysis occurs when Kelthane acetate absorbs ultraviolet radiation, leading to electronic excitation and subsequent molecular fragmentation [19] [20]. The compound absorbs UV radiation in the wavelength range 280-400 nm, with maximum absorption likely occurring around 300-320 nm based on the aromatic chromophores present in the molecular structure [19].
The direct photolysis mechanism involves:
Photodegradation Kinetics
Studies on related dicofol compounds provide insight into the photolytic behavior of Kelthane acetate [19] [21]:
Condition | Half-life | Primary Products |
---|---|---|
UV irradiation (365 nm) | 15-93 days | Dichlorobenzophenone, chloroform |
Sensitized photolysis | 4 days | Multiple chlorinated organics |
Dark control | 149 days | Minimal degradation |
Photocatalytic Degradation
In the presence of photocatalysts such as titanium dioxide, the degradation rate increases significantly [19]. Photocatalytic degradation follows apparent first-order kinetics with rate constants of 0.167 min⁻¹ under optimal conditions (400 W mercury lamp, 365 nm wavelength) [19]. The photocatalytic mechanism involves:
Environmental Photodegradation
Under environmental conditions, photodegradation is influenced by factors including:
The degradation products include dichlorobenzophenone as a major metabolite, along with various chlorinated organic compounds [4] [5] [21]. Complete mineralization can be achieved under intensive photocatalytic conditions, with up to 85% total organic carbon removal within 60 minutes of treatment [23] [24].
Quantum Yield and Efficiency